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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the discovery,
history, and characterization of Candidalysin, the first peptide toxin identified in the human
fungal pathogen Candida albicans. It includes detailed experimental methodologies,
guantitative data summaries, and visual representations of key biological processes.

Introduction and Historical Context

For decades, the ability of Candida albicans to cause significant tissue damage during infection
was well-recognized, yet the precise molecular mechanisms remained elusive. While bacterial
pathogens were known to deploy a vast arsenal of protein and peptide toxins, the existence of
such virulence factors in human pathogenic fungi was not established. Early research into toxic
components of C. albicans focused on various cellular extracts and components, but a
definitive, secreted toxin responsible for direct host cell lysis had not been identified.

A breakthrough occurred in 2016 when a collaborative effort by research groups from Germany
and the United Kingdom led to the discovery of a potent cytolytic peptide toxin, which they
named Candidalysin.[1][2] This discovery, published in Nature, marked a paradigm shift in the
understanding of fungal pathogenesis. The researchers demonstrated that C. albicans hyphae,
the invasive filamentous form of the fungus, secrete this toxin to damage epithelial cells.[1][2]
Strains of C. albicans genetically engineered to be deficient in Candidalysin production were
unable to cause significant damage to epithelial cells in vitro and showed attenuated virulence
in a mouse model of oropharyngeal candidiasis.[3][4]
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Candidalysin is not directly encoded as a standalone peptide. Instead, it is derived from a
larger precursor protein called Ecelp (Extent of Cell Elongation 1).[5] The ECEL gene is one of
the most highly upregulated genes during the yeast-to-hypha transition.[4] The Ecelp
proprotein undergoes proteolytic processing by the Golgi-resident proteases Kex2 and Kex1 to
release the mature 31-amino acid Candidalysin peptide.[5]

Biochemical and Structural Properties

Candidalysin is a 31-amino acid, amphipathic, and cationic peptide.[6] Its primary amino acid
sequence is H-Ser-lle-lle-Gly-lle-lle-Met-Gly-lle-Leu-Gly-Asn-lle-Pro-GIn-Val-lle-GIn-lle-lle-Met-
Ser-lle-Val-Lys-Ala-Phe-Lys-Gly-Asn-Lys-OH.[2] Structurally, Candidalysin adopts a
predominantly a-helical conformation, which is crucial for its function.[6] This amphipathic
nature, with distinct hydrophobic and hydrophilic faces, allows it to interact with and insert into
the lipid bilayers of host cell membranes.[4]

Quantitative Data on Candidalysin Activity

The biological activity of Candidalysin has been quantified in numerous studies. The following
tables summarize key quantitative data regarding its cytotoxic and immunomodulatory effects.

Table 1: Candidalysin-Induced Epithelial Cell Damage
(LDH Release)
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Candidalysin ] LDH Release
. Incubation
Concentration  Cell Type . (Fold Change Reference
Time (h) .
(M) vs. Vehicle)
A431 vaginal
1.5 o 24 ~1.5 [7]
epithelial cells
A431 vaginal
3 o 24 ~2.0 [7]
epithelial cells
A431 vaginal
15 o 24 ~4.0 [7]
epithelial cells
A431 vaginal
70 24 ~8.0 [7]

epithelial cells

TR146 oral Significant

3 I 24 : [6]
epithelial cells increase
TR146 oral Significant

15 o 24 _ [6]
epithelial cells increase
TR146 oral Significant

70 o 24 _ [6]
epithelial cells increase

Table 2: Candidalysin-Induced Cytokine and Chemokine
Secretion
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. . Secretion
Candidalysi
. . Level
CytokinelC n Incubation
. . Cell Type . (pg/mL or Reference
hemokine Concentrati Time (h)
(M) Fold
on
- Change)

TR146 oral

IL-1a 15 epithelial 24 ~250 pg/mL [6]
cells
TR146 oral

IL-13 15 epithelial 24 ~10 pg/mL [6]
cells
TR146 oral

IL-6 15 epithelial 24 ~2000 pg/mL  [6]
cells
TR146 oral

G-CSF 15 epithelial 24 ~4000 pg/mL  [6]
cells
TR146 oral

GM-CSF 15 epithelial 24 ~150 pg/mL [6]
cells
A431 vaginal Dose-

IL-1a 15-70 epithelial 24 dependent [7]
cells increase
A431 vaginal Dose-

IL-13 15-70 epithelial 24 dependent [7]
cells increase
A431 vaginal Dose-

G-CSF 15-70 epithelial 24 dependent [7]
cells increase
A431 vaginal Dose-

GM-CSF 15-70 epithelial 24 dependent [7]
cells increase
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A431 vaginal Dose-

IL-6 15-70 epithelial 24 dependent [7]
cells increase
A431 vaginal Dose-

IL-8 15-70 epithelial 24 dependent [7]
cells increase

Table 3: Candidalysin-Induced Intracellular Calcium
Influx

Candidalysin .
. Cell Type Observation Reference
Concentration (pM)
20 TR146 oral epithelial Gradual increase over 8]
cells 40 min

More rapid and
70 (Variant B, E, F, G, TR146 oral epithelial elevated influx
H) cells compared to

[8]

reference

) TR146 oral epithelial Modest influx at 15
70 (Variant D) _ 8]
cells min

Mechanism of Action: Pore Formation and Host Cell
Signaling

Candidalysin exerts its pathogenic effects through a multi-step process that begins with its
insertion into the host cell membrane and culminates in the activation of host immune
responses.

Pore Formation

The primary mechanism of Candidalysin-induced cell damage is the formation of pores in the
plasma membrane of host cells.[9] This process disrupts the integrity of the cell membrane,
leading to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4]
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The a-helical and amphipathic structure of Candidalysin is critical for this process, as it
facilitates the peptide's insertion into the lipid bilayer.[4]

Host Cell Membrane
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membrane

Disruption of
ion gradients
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Figure 1: Simplified workflow of Candidalysin-induced pore formation in the host cell

membrane.

Host Cell Signaling Pathways

Beyond direct cell lysis, Candidalysin is a potent activator of host cell signaling pathways,
leading to a pro-inflammatory response. Two major pathways have been identified: the EGFR-
ERK1/2 pathway and the p38 MAPK pathway.

Candidalysin triggers the activation of the Epidermal Growth Factor Receptor (EGFR).[10] This
activation leads to the phosphorylation of downstream kinases, including ERK1/2.[10] Activated
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ERKZ1/2, in turn, promotes the activation of the transcription factor c-Fos, which drives the
expression of pro-inflammatory cytokines and chemokines such as G-CSF and GM-CSF.[11]

Candidalysin

induces expression

Click to download full resolution via product page
Figure 2: The Candidalysin-induced EGFR-ERK1/2 signaling pathway.

In parallel to the EGFR-ERK1/2 pathway, Candidalysin also activates the p38 MAPK pathway.
[10] This activation leads to the phosphorylation of Heat Shock Protein 27 (Hsp27) and the
release of the cytokine IL-6.[10] The activation of p38 by Candidalysin can occur through both
MKK3/6-dependent and Src family kinase-dependent mechanisms.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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